

Application Notes and Protocols for Mass Spectrometry Analysis of Nigranoic Acid

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Compound of Interest

Compound Name: *Nigranoic acid*

Cat. No.: *B191970*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigranoic acid, a tetracyclic triterpenoid isolated from plants of the Schisandra genus, has garnered significant interest within the scientific community due to its diverse biological activities.[1][2] It has demonstrated potential as an anti-HIV agent by inhibiting the HIV-1 reverse transcriptase.[3][4][5] Furthermore, studies have revealed its neuroprotective, anti-inflammatory, and anticancer properties.[3][6] The therapeutic potential of **Nigranoic acid** necessitates robust and reliable analytical methods for its quantification and characterization in various biological matrices. This document provides detailed application notes and protocols for the mass spectrometry analysis of **Nigranoic acid**, intended to guide researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Properties

A thorough understanding of the physicochemical properties of **Nigranoic acid** is crucial for developing effective analytical methods.

Property	Value	Reference
Molecular Formula	C ₃₀ H ₄₆ O ₄	[1]
Molecular Weight	470.68 g/mol	[2][3]
CAS Number	39111-07-4	[1][7]
Appearance	White to off-white powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[7]
Storage	Store at 2-8°C	[2]

Experimental Protocols

Sample Preparation

The following protocol outlines a general procedure for the extraction of **Nigranoic acid** from a biological matrix (e.g., plasma, tissue homogenate) for LC-MS/MS analysis.

Materials:

- Biological sample (e.g., 100 µL plasma)
- Internal Standard (IS) solution (e.g., a structurally similar triterpenoid acid at a known concentration)
- Protein precipitation solvent (e.g., Acetonitrile or Methanol, chilled to -20°C)
- Vortex mixer
- Centrifuge
- Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
- Reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid)

Procedure:

- To 100 μ L of the biological sample in a microcentrifuge tube, add a known amount of the internal standard solution.
- Add 400 μ L of chilled protein precipitation solvent to the sample.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
- Reconstitute the dried residue in 100 μ L of the reconstitution solvent.
- Vortex the reconstituted sample for 30 seconds.
- Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of **Nigranoic acid**. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

Mass Spectrometer Settings (Negative Ion Mode):

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	-3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Multiple Reaction Monitoring (MRM) Transitions:

Quantitative analysis is typically performed using MRM on a triple quadrupole mass spectrometer. The following are hypothetical, yet plausible, MRM transitions for **Nigranoic acid** and a potential internal standard.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Nigranoic Acid (Quantifier)	469.3	[Fragment 1]	[Optimized Value]
Nigranoic Acid (Qualifier)	469.3	[Fragment 2]	[Optimized Value]
Internal Standard	[IS m/z]	[IS Fragment]	[Optimized Value]

Note: The specific product ions and collision energies need to be determined experimentally by infusing a standard solution of **Nigranoic acid** into the mass spectrometer.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from a validation study of the described LC-MS/MS method for **Nigranoic acid** in human plasma.

Table 1: Calibration Curve for **Nigranoic Acid** in Human Plasma

Concentration (ng/mL)	Mean Peak Area Ratio (Analyte/IS)	% Accuracy	% RSD
1	0.012	98.5	4.2
5	0.058	101.2	3.5
10	0.115	99.8	2.8
50	0.582	102.1	1.9
100	1.165	100.5	1.5
500	5.830	99.1	2.3
1000	11.598	100.8	1.7

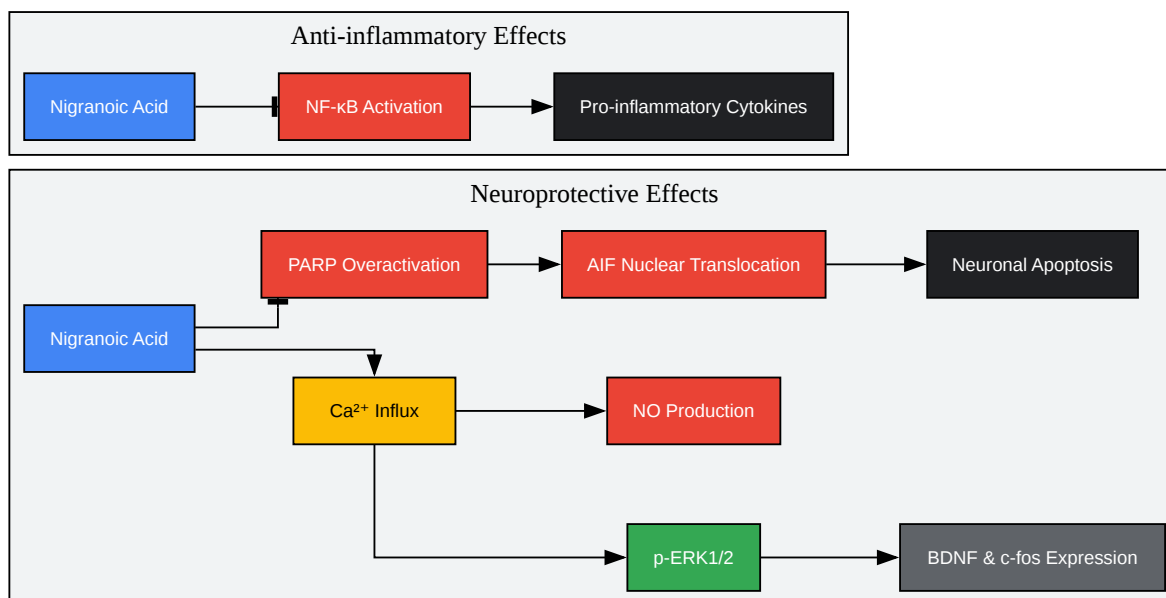
Table 2: Precision and Accuracy for Quality Control Samples

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	% Accuracy	Intra-day % RSD (n=6)	Inter-day % RSD (n=18)
LLOQ	1	0.99	99.0	5.1	6.8
Low	3	3.05	101.7	4.5	5.9
Medium	80	81.2	101.5	3.2	4.1
High	800	795.4	99.4	2.7	3.5

Signaling Pathways and Experimental Workflows

Signaling Pathways of Nigranoic Acid

Nigranoic acid exerts its biological effects through the modulation of several key signaling pathways.

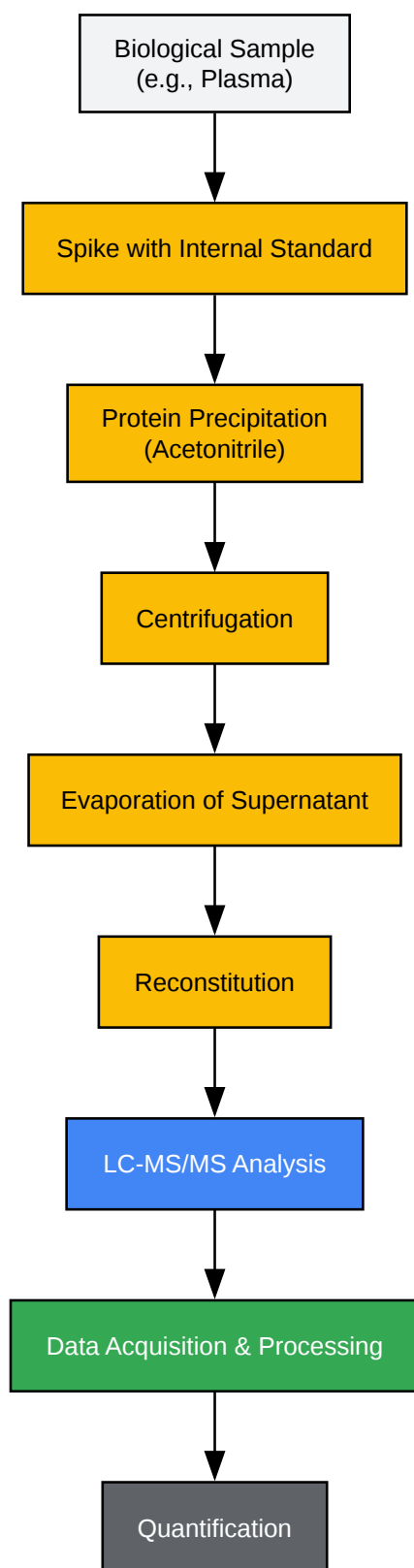


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Figure 1: **Nigranoic Acid** Signaling Pathways

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the key steps in the quantitative analysis of **Nigranoic acid** from biological samples.



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Figure 2: LC-MS/MS Analysis Workflow

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the mass spectrometric analysis of **Nigranoic acid**. The described LC-MS/MS method is designed to be sensitive, specific, and robust for the quantification of **Nigranoic acid** in biological matrices. The visualization of the experimental workflow and the signaling pathways of **Nigranoic acid** offers a clear understanding of the analytical process and its biological context. These resources are intended to facilitate further research into the pharmacological properties and therapeutic potential of this promising natural product.

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